molecular formula C14H10F3NO2 B2787470 4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 221297-54-7

4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2787470
CAS No.: 221297-54-7
M. Wt: 281.234
InChI Key: VABHVSYCGJYIOA-UHFFFAOYSA-N
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Description

4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H10F3NO2 and a molecular weight of 281.23 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-hydroxybenzoic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • Applications : The compound serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield diverse derivatives.
  • Reactions :
    • Oxidation : Produces quinone derivatives.
    • Reduction : Forms amine derivatives.
    • Substitution : Generates various substituted benzamides depending on the nucleophile used.

Biological Research

Biochemical Probes

  • Potential Applications : The compound is investigated for its ability to interact with specific proteins, making it a candidate for use as a biochemical probe in biological research.
  • Mechanism of Action : The trifluoromethyl group enhances lipophilicity, improving membrane permeability and allowing the compound to inhibit certain enzymes by binding to their active sites. This modulation of biochemical pathways is particularly relevant in studies related to inflammation and cancer.

Medicinal Chemistry

Therapeutic Properties

  • Anti-inflammatory and Anticancer Activities : Research has explored the therapeutic potential of this compound in treating inflammatory diseases and various forms of cancer. Its ability to inhibit specific enzymes involved in these pathways suggests promising applications in drug development .
  • Case Studies :
    • A study demonstrated that benzamide-linked compounds could effectively modulate immune responses in models of lupus nephritis, showcasing the potential for similar applications with 4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide .
    • Another investigation highlighted its effectiveness as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Industrial Applications

Advanced Materials and Agrochemicals

  • Usage in Industry : The compound is utilized in developing advanced materials due to its unique chemical properties. Additionally, it serves as a precursor in synthesizing agrochemicals, contributing to agricultural innovations.

Data Tables

Application AreaSpecific Use CasesNotable Findings
Chemical SynthesisBuilding block for complex organic moleculesVersatile reactions including oxidation and reduction.
Biological ResearchBiochemical probe for protein interactionsEnhances enzyme inhibition through improved membrane permeability.
Medicinal ChemistryAnti-inflammatory and anticancer agentInhibits specific enzymes linked to inflammation and cancer pathways .
Industrial ApplicationsPrecursor for agrochemicals and advanced materialsContributes to material science innovations and agricultural products.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₀F₃NO
  • Molecular Weight : 265.23 g/mol

The trifluoromethyl group enhances lipophilicity and reactivity, which aids in membrane penetration and interaction with various biological targets, such as enzymes and receptors.

Cellular Effects

Research indicates that this compound can influence several cellular functions:

  • Cell Signaling : It modulates key signaling pathways, potentially affecting gene expression and cellular metabolism.
  • Enzyme Interaction : The compound has shown the ability to inhibit specific enzymes, which may lead to therapeutic effects in various diseases.

Molecular Mechanisms

The biological activity of this compound is attributed to several mechanisms:

  • Binding Interactions : It engages in binding interactions with biomolecules, influencing their activity.
  • Enzyme Inhibition : Notably, studies have demonstrated its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate inhibition .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory activity against cholinesterases:

Enzyme IC50 Value (µM)
AChE33.1 - 85.8
BChE53.5 - 228.4

These values suggest that the compound could be comparable or superior to established inhibitors like rivastigmine .

Animal Models

Research involving animal models has indicated that the dosage of this compound significantly affects its biological activity. Higher doses tend to enhance the observed effects, demonstrating a dose-dependent relationship that warrants further investigation for therapeutic applications.

Case Studies

  • Antiproliferative Activity : A study investigated the antiproliferative effects of related compounds on human epithelial colorectal adenocarcinoma cells (Caco-2). The results indicated that similar compounds demonstrated significant cytotoxicity, suggesting potential applications in cancer therapy .
  • Cholinesterase Inhibition : Another case study focused on the inhibition of cholinesterases by various derivatives of benzamides, highlighting the importance of structural modifications for enhancing biological activity .

Properties

IUPAC Name

4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)10-2-1-3-11(8-10)18-13(20)9-4-6-12(19)7-5-9/h1-8,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABHVSYCGJYIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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